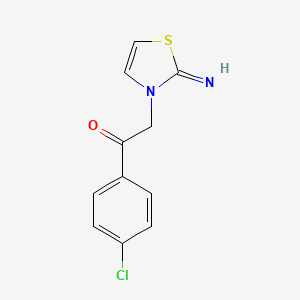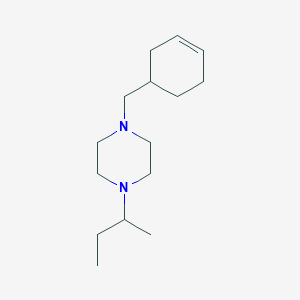![molecular formula C19H27F3N2 B10884491 1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane](/img/structure/B10884491.png)
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a benzyl moiety, a piperidine ring, and an azepane ring
Vorbereitungsmethoden
The synthesis of 1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane typically involves multiple steps, including the formation of the piperidine and azepane rings, followed by the introduction of the trifluoromethylbenzyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the piperidine and azepane rings through cyclization reactions.
Substitution Reactions: Introduction of the trifluoromethylbenzyl group via nucleophilic substitution reactions.
Catalytic Hydrogenation: Use of catalytic hydrogenation to reduce intermediate compounds to the desired product.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Chemischer Reaktionen
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.
Wissenschaftliche Forschungsanwendungen
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including interactions with various biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine and azepane rings contribute to its overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane can be compared with other similar compounds, such as:
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}piperidine: Similar structure but with a piperidine ring instead of an azepane ring.
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}morpholine:
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}pyrrolidine: Features a pyrrolidine ring, which may affect its biological activity and stability.
The uniqueness of this compound lies in its combination of the trifluoromethylbenzyl group with the piperidine and azepane rings, providing a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
Eigenschaften
Molekularformel |
C19H27F3N2 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C19H27F3N2/c20-19(21,22)18-8-4-3-7-16(18)15-23-13-9-17(10-14-23)24-11-5-1-2-6-12-24/h3-4,7-8,17H,1-2,5-6,9-15H2 |
InChI-Schlüssel |
YMRQKKZQDMOHPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-bis(3,4-dimethoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10884410.png)

![2-[1-(4-Bromobenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10884423.png)
![(2-Fluorophenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B10884430.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884432.png)
![4-(3-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid](/img/structure/B10884440.png)


![1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]-](/img/structure/B10884471.png)
![{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(phenyl)methanone](/img/structure/B10884476.png)




